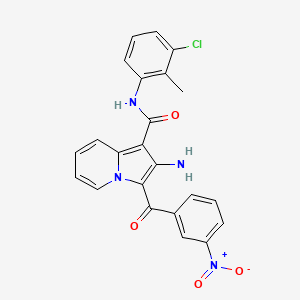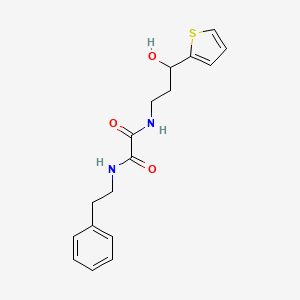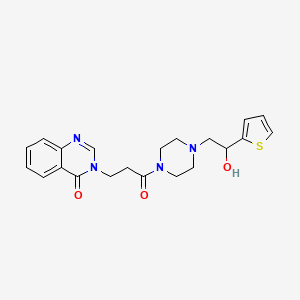
3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as antibacterial agents and antihypertensive agents, indicating a possible pharmacological interest in this class of molecules .
Synthesis Analysis
The synthesis of related quinazoline derivatives typically involves multi-step reactions, starting with the formation of the quinazoline ring followed by the introduction of various substituents. For instance, the synthesis of piperazinyl quinolones involves attaching a N-[2-(thiophen-3-yl)ethyl] group to the piperazine ring at the 7-position of the quinolone ring . Similarly, piperidine derivatives with a quinazoline ring system are prepared through a series of reactions, including esterification and treatment with chloroacetyl chloride . The synthesis of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters is another example, involving stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of a piperazine or piperidine moiety is a common feature in these molecules, which is often linked to the quinazoline core through an alkyl chain . The specific compound would likely have a similar structure, with a hydroxyethyl group and a thiophenyl group attached to the piperazine ring, which is then linked to the quinazoline core.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, was studied under stress conditions, revealing that it is stable to UV radiation, elevated temperatures, and oxidants but is unstable to hydrolysis in alkaline conditions . This suggests that the compound of interest may also have similar stability profiles and reactivity, particularly towards hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely. However, they generally exhibit good solubility in polar organic solvents and may show varying degrees of stability under different environmental conditions . The antibacterial and antihypertensive activities of these compounds suggest they have specific interactions with biological targets, which are influenced by their molecular structure and physicochemical properties . The pharmacokinetic profiles of such compounds, including their oral bioavailability, are also of interest, as seen in the study of 4-piperazin-1-yl-quinazoline based aryl and benzyl thioureas .
Aplicaciones Científicas De Investigación
Insecticidal Efficacy
Research has explored the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, indicating potential applications in pest control. The structural features of these compounds were determined through spectral analysis, highlighting the compound's relevance in developing new insecticidal agents (El-Shahawi et al., 2016).
Corrosion Inhibition
Studies have also investigated the compound's derivatives as effective corrosion inhibitors for mild steel in HCl, suggesting its application in protecting industrial materials from corrosion. The research includes weight loss tests, electrochemical techniques, and surface analytical techniques to evaluate the compound's effectiveness (Chen et al., 2021).
Antimicrobial Studies
Several studies have been conducted on the synthesis of amide derivatives of quinolone and their antimicrobial studies, showcasing the compound's potential in combating various bacterial and fungal infections. This application is critical in the development of new antimicrobial agents (Patel et al., 2007).
Propiedades
IUPAC Name |
3-[3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-18(19-6-3-13-29-19)14-23-9-11-24(12-10-23)20(27)7-8-25-15-22-17-5-2-1-4-16(17)21(25)28/h1-6,13,15,18,26H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STACNRGRCNLTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

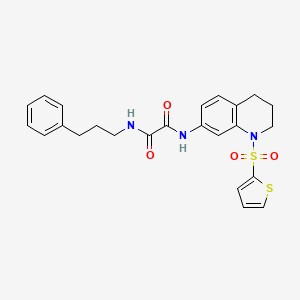
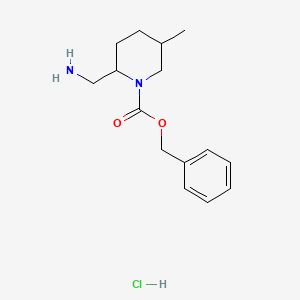

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)
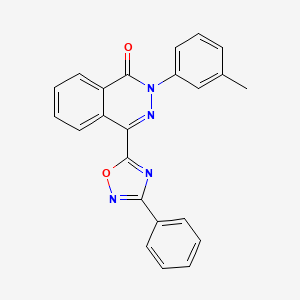
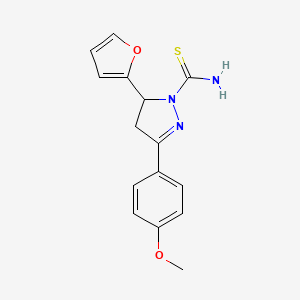
![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)
![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

